(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts such as ionic liquids or metal-organic frameworks can also be explored to improve the reaction conditions and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide, sodium ethoxide, and amines.
Major Products Formed:
- Epoxides and diols from oxidation reactions.
- Alcohols and alkanes from reduction reactions.
- Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of heterocyclic compounds and other chalcone derivatives.
Biology and Medicine: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases. The presence of the dichlorophenyl group enhances its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows it to impart desirable properties to the final products, such as improved stability and colorfastness.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the dichlorophenyl group enhances its binding affinity to the target proteins, resulting in improved efficacy.
Comparison with Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one exhibits higher biological activity due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its ability to interact with molecular targets and increases its stability. The compound also shows better solubility and bioavailability, making it a more effective therapeutic agent.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLDPJVXCOGTA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59826-47-0 |
Source
|
Record name | NSC242263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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